molecular formula C21H14F3NO4S B2672259 3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 320424-14-4

3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B2672259
CAS RN: 320424-14-4
M. Wt: 433.4
InChI Key: AOENCWQBDJPQJJ-UHFFFAOYSA-N
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Description

“3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate” is a chemical compound with several functional groups . It contains a nitro group (-NO2), a phenylsulfanyl group (-SC6H5), a benzyl group (C6H5CH2-), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, phenylsulfanyl, benzyl, and trifluoromethyl groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could participate in reduction reactions, while the phenylsulfanyl and benzyl groups could be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, density, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

One-step Synthesis of Diazadihydroacenaphthylene Derivatives A study demonstrated the synthesis of diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes, highlighting the formation of hydroxynitrilium ions and their subsequent reactions. This research provides insights into the synthetic versatility of sulfanyl-nitro compounds in producing complex heterocyclic structures (Soro et al., 2006).

Crystal Structures of Chemical Isomers Another study focused on the preparation and crystal structure determination of two chemical isomers related to 3-nitrobenzotrifluoride. This research is crucial for understanding the physical and chemical properties of such compounds, which can influence their potential applications (Lynch & Mcclenaghan, 2003).

Nucleophilic Aromatic Substitution The preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through different methods and its further reactions exemplify the potential for nucleophilic aromatic substitution in creating novel compounds with various substituents, showcasing the chemical reactivity and application of nitro and trifluoromethyl groups in aromatic substitution reactions (Ajenjo et al., 2016).

Catalysis and Organic Transformations

Secondary Benzylation Using Metal Triflates Research into secondary benzylation of nucleophiles using metal triflates, including lanthanoid, scandium, and hafnium triflate, emphasizes the role of such compounds in facilitating organic transformations, potentially useful in synthesizing pharmaceuticals and other organic compounds (Noji et al., 2003).

Novel Electrophilic Trifluoromethylating Agents The synthesis and application of novel electrophilic trifluoromethylating agents demonstrate the utility of trifluoromethyl groups in organic synthesis, particularly in the trifluoromethylation of aromatic compounds. This area of research is crucial for developing new methods for introducing trifluoromethyl groups into organic molecules, which is important for pharmaceuticals and agrochemicals (Yang et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without specific information about its use or biological activity, it’s difficult to provide a detailed mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and the development of new synthesis routes .

properties

IUPAC Name

(3-nitro-4-phenylsulfanylphenyl)methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NO4S/c22-21(23,24)16-6-4-5-15(12-16)20(26)29-13-14-9-10-19(18(11-14)25(27)28)30-17-7-2-1-3-8-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOENCWQBDJPQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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